- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452
Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)
929617-35-6 structure
Product Name:5-bromo-1H-pyrazolo[3,4-c]pyridine
كاس عدد:929617-35-6
وسط:C6H4BrN3
ميغاواط:198.020059585571
MDL:MFCD11518975
CID:796706
PubChem ID:45789778
Update Time:2024-10-26
5-bromo-1H-pyrazolo[3,4-c]pyridine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-bromo-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)
- 929617-35-6
- SCHEMBL1601314
- BCP27935
- CS-0006627
- SCHEMBL17847959
- PS-5621
- STL557150
- 5-Bromo-2H-pyrazolo[3,4-c]pyridine
- DTXSID90672013
- EN300-210187
- PB20598
- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR
- BBL103340
- DB-079445
- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-
- AU-004/43501641
- MFCD11518975
- AVTKMQORQDZRPF-UHFFFAOYSA-N
- AKOS005266423
- AC-29619
- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine
- SY038403
-
- MDL: MFCD11518975
- نواة داخلي: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
- مفتاح Inchi: AVTKMQORQDZRPF-UHFFFAOYSA-N
- ابتسامات: BrC1C=C2C(NN=C2)=CN=1
حساب السمة
- نوعية دقيقة: 196.95900
- النظائر كتلة واحدة: 196.959
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 0
- تعقيدات: 130
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 41.6A^2
- إكسلوغ 3: 1.5
الخصائص التجريبية
- كثيف: 1.894
- نقطة الغليان: 384°C at 760 mmHg
- نقطة الوميض: 186°C
- انكسار: 1.745
- بسا: 41.57000
- لوغب: 1.72040
5-bromo-1H-pyrazolo[3,4-c]pyridine بيانات الجمارك
- رمز النظام المنسق:2933990090
- بيانات الجمارك:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-1H-pyrazolo[3,4-c]pyridine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B12165-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95% | 5g |
32224.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B12165-1g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95% | 1g |
7622.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-100mg |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 100mg |
59CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-250mg |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 250mg |
153CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 5g |
1281.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-1g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 1g |
305.0CNY | 2021-08-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-1g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 1g |
364.66CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-5g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 5g |
1102.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-25g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 25g |
4028.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-100g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 100g |
13483.87CNY | 2021-05-08 |
5-bromo-1H-pyrazolo[3,4-c]pyridine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt
المراجع
- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
المراجع
- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
المراجع
- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
المراجع
- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt
المراجع
- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt
المراجع
- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
المراجع
- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
المراجع
- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
المراجع
- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
المراجع
- Preparation of the compounds and its application in treating hepatitis B, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
المراجع
- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
المراجع
- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
المراجع
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
المراجع
- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt
المراجع
- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
المراجع
- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,
5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials
- Methoxyamine hydrochloride
- 2-bromo-4-methyl-5-nitro-pyridine
- 2-bromo-5-fluoropyridine-4-carbaldehyde
- 6-Bromo-4-methylpyridin-3-amine
- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products
5-bromo-1H-pyrazolo[3,4-c]pyridine الموردين
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
رقم الطلب:sfd15893
حالة المخزون:in Stock
كمية:200kg
نقاء:99.9%
آخر تحديث معلومات التسعير:Friday, 19 July 2024 14:37
الأسعار ($):discuss personally
بريد إلكتروني:sales2@senfeida.com
Amadis Chemical Company Limited
عضو ذهبي
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
رقم الطلب:A844406
حالة المخزون:in Stock
كمية:25g/100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:02
الأسعار ($):163.0/612.0
بريد إلكتروني:sales@amadischem.com
5-bromo-1H-pyrazolo[3,4-c]pyridine الوثائق ذات الصلة
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine) منتجات ذات صلة
- 929617-30-1(5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine)
- 1206973-12-7(6-Bromo-1H-pyrazolo[4,3-c]pyridine)
- 957760-11-1(7-Bromo-1H-pyrazolo[3,4-c]pyridine)
- 76006-13-8(3-Bromo-1H-pyrazolo[3,4-c]pyridine)
- 1357946-78-1(3,5-Dibromo-1H-pyrazolo3,4-cpyridine)
- 1159829-63-6(4-Bromo-1H-pyrazolo[4,3-c]pyridine)
- 1357946-34-9(3,6-dibromo-1H-pyrazolo[4,3-c]pyridine)
- 957760-13-3(3,7-dibromo-1H-pyrazolo[3,4-c]pyridine)
- 118507-15-6(Dipyrido[3,4-c:4',3'-e]pyridazine, 2-bromo-)
- 1227628-78-5(5-bromo-1H-pyrazolo[4,3-b]pyridine)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
نقاء:99%/99%
كمية:25g/100g
الأسعار ($):163.0/612.0